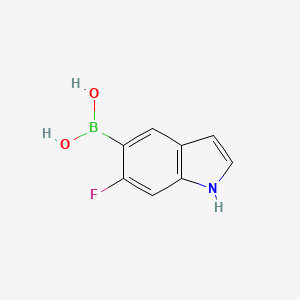

(6-fluoro-1H-indol-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoro-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKBFAHXBLRECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)NC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 6 Fluoro 1h Indol 5 Yl Boronic Acid

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most anticipated reaction for (6-fluoro-1H-indol-5-yl)boronic acid. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with various organic halides or triflates (electrophiles). It is a powerful method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures. For the title compound, this would allow for the direct attachment of aryl or heteroaryl groups at the 5-position of the 6-fluoroindole (B127801) core.

Theoretically, this compound could be coupled with a wide range of aryl and heteroaryl halides (e.g., bromides, iodides) using a suitable palladium catalyst (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (such as Na₂CO₃ or K₃PO₄). The reaction would produce various 5-aryl-6-fluoro-1H-indoles, which are scaffolds of interest in medicinal chemistry. The electronic nature of the coupling partner (whether electron-rich or electron-poor) would likely affect the required reaction conditions and ultimate yields.

Modern advancements in Suzuki-Miyaura methodology focus on developing environmentally benign protocols. Research on similar indole (B1671886) systems has demonstrated successful couplings in aqueous solvent systems at mild temperatures (e.g., 37 °C). These conditions often utilize specialized catalysts and ligands that are stable and active in water. It is plausible that similar green chemistry approaches could be developed for this compound, enhancing the sustainability of its synthetic applications.

The presence of the acidic N-H proton on the indole ring is a known challenge in palladium catalysis. This group can interact with the catalyst or base, leading to catalyst deactivation or undesired side reactions. Strategies to overcome this include the use of specific ligands (e.g., bulky phosphines like XPhos or SPhos), carefully chosen bases (like K₃PO₄), or reaction conditions that minimize these inhibitory effects. While general solutions exist for many unprotected heterocycles, specific optimization would be required for this compound to achieve high efficiency.

While the primary role of arylboronic acids is in cross-coupling, they can also participate in other transformations. One such area is the rhodium- or palladium-catalyzed asymmetric 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. In principle, this compound could be added to enones or other Michael acceptors in the presence of a chiral catalyst to generate new stereocenters, leading to enantiomerically enriched indole derivatives.

Beyond the Suzuki reaction, boronic acids can be utilized in other cross-coupling methodologies.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds. This compound could potentially be coupled with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds at the indole-5-position.

Heck-Type Reactions: While less common for boronic acids, variations of the Heck reaction exist where a boronic acid can serve as the organometallic partner in place of an organohalide, coupling with an alkene to introduce a vinyl group.

Sonogashira-Type Coupling: Though the classic Sonogashira reaction couples alkynes with organohalides, related methodologies have been developed that utilize boronic acids as the coupling partner to synthesize aryl-alkynes.

Alternative Cross-Coupling Modalities

Stille, Chan-Lam, and Sonogashira Reaction Adaptations

As a versatile organoboron reagent, this compound is a key participant in several cornerstone cross-coupling reactions, enabling the introduction of the 6-fluoroindole moiety onto various molecular frameworks.

Stille Reaction: In adaptations of the Stille coupling, this compound can be utilized as a substitute for organostannanes, coupling with organohalides or triflates under palladium catalysis. This reaction forms a new carbon-carbon bond, attaching the indole ring to another organic group.

Chan-Lam Coupling: The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds through a copper-catalyzed reaction. organic-chemistry.orgwikipedia.org This transformation couples this compound with N-H or O-H containing compounds, such as amines, amides, alcohols, or phenols, to yield N-aryl and O-aryl products, respectively. organic-chemistry.orgwikipedia.org A key advantage of this reaction is its ability to be conducted at room temperature and open to the air. wikipedia.org The mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org While anilines can be challenging substrates due to lower nucleophilicity, electrochemical methods have been developed to facilitate these couplings. researchgate.net

Sonogashira Reaction: The Sonogashira coupling is a fundamental method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. In adaptations of this reaction, arylboronic acids like this compound can serve as the arylating agent. nih.gov Gold-catalyzed oxidative Sonogashira cross-coupling reactions have been developed that pair terminal arylalkynes with arylboronic acids at room temperature, showing excellent functional-group tolerance. nih.gov The proposed mechanism for this variant involves a base-assisted transmetalation between the gold(I) catalyst and the arylboronic acid. nih.gov

A summary of these coupling reactions involving a generic arylboronic acid is presented below.

| Reaction | Coupling Partner | Catalyst | Bond Formed | Product Type |

| Stille (adapted) | Organohalide/Triflate | Palladium | C(sp²)-C(sp²) | Biaryl |

| Chan-Lam | Amine/Alcohol | Copper | C(sp²)-N / C(sp²)-O | Aryl Amine/Ether |

| Sonogashira (adapted) | Terminal Alkyne | Gold/Palladium | C(sp²)-C(sp) | Aryl Alkyne |

Homologations and Conjugate Additions for Indole Modification

Beyond standard cross-coupling, the boronic acid functionality enables further modifications to the indole core through homologation and conjugate addition reactions.

Homologations: These reactions involve the extension of a carbon chain. For this compound, homologation would introduce a carbon-based substituent at the C5 position, effectively elongating the side chain at this site. This is a powerful strategy for systematically modifying the structure and properties of the indole derivative.

Conjugate Additions: In Michael-type or 1,4-conjugate additions, the (6-fluoro-1H-indol-5-yl) group can be transferred as a nucleophile to α,β-unsaturated carbonyl compounds. This reaction is a reliable method for forming a carbon-carbon bond at the β-position of the acceptor molecule. The reactivity of indole-based enones in conjugate additions has been explored, demonstrating that the proximity of the indole heteroatom to the enone can favorably influence the reaction rate.

Rhodium-Catalyzed Asymmetric Conjugate Additions

The enantioselective introduction of aryl groups into organic molecules is a significant challenge in synthesis. Rhodium-catalyzed asymmetric conjugate addition (also known as the Miyaura-Hayashi reaction) provides an effective solution, enabling the 1,4-addition of arylboronic acids to α,β-unsaturated ketones and other Michael acceptors with high enantioselectivity. wiley-vch.deacs.org

In this context, this compound serves as the nucleophilic source of the aryl group. The reaction is catalyzed by a chiral rhodium complex, typically formed from a rhodium precursor and a chiral phosphine (B1218219) ligand like BINAP. The catalytic cycle is understood to involve a transmetalation step from the boron atom to the rhodium(I) center, which is often the rate-determining step. wiley-vch.de This generates an aryl-rhodium species that then adds to the enone, ultimately yielding a chiral β-aryl ketone. This methodology allows for the synthesis of molecules containing a stereocenter with the 6-fluoroindole moiety attached. researchgate.net

The table below outlines the typical components and conditions for this class of reaction.

| Component | Role | Example |

| Arylboronic Acid | Nucleophilic Aryl Source | This compound |

| Michael Acceptor | Electrophile | 2-Cyclohexenone |

| Rhodium Precursor | Catalyst | [Rh(acac)(CO)₂] or [Rh(OH)(binap)]₂ |

| Chiral Ligand | Induces Asymmetry | (R)-BINAP or other chiral diphosphines |

| Solvent System | Reaction Medium | Aqueous mixtures (e.g., Dioxane/H₂O) |

Ruthenium-Catalyzed C-H Arylation

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of biaryl compounds, avoiding the need for pre-functionalized starting materials. In these reactions, this compound can function as the arylating agent. The reaction typically involves the coupling of an arene or heteroarene that possesses a directing group with the boronic acid. Ruthenium catalysts have shown particular utility in the arylation of substrates containing coordinating groups, such as carboxylic acids. acs.org This method is advantageous due to the lower cost and higher abundance of ruthenium compared to palladium. It also demonstrates tolerance for a wide range of heteroaromatic substrates, which can be challenging for other catalytic systems. acs.orgresearchgate.net

Carbon-Heteroatom Bond Formation Reactions

Selective Halogenation (Fluorination, Iodination) at the Boron-Bearing Position

A significant transformation of arylboronic acids is ipso-halodeboronation, a reaction where the C-B bond is cleaved and replaced with a C-halogen bond. gu.se This process allows for the regioselective installation of a halogen atom at the exact position previously occupied by the boronic acid group. For this compound, this provides a direct route to 5-halo-6-fluoro-1H-indoles, which are valuable synthetic intermediates.

This transformation can be achieved for various halogens:

Iodination and Bromination: These reactions can be mediated by silver(I) salts, providing a mild and effective method for producing ortho-haloarylboronic acids or fully halogenated arenes. nih.gov Other reagents, such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), are also effective under metal-free conditions. gu.se

Fluorination: The introduction of fluorine via fluorodeboronation is of particular interest. Oxidative protocols using reagents like Selectfluor can achieve this transformation, harnessing the reactivity of the boron species to direct the regioselective installation of the fluorine atom. nih.gov

Copper(I)-Mediated Fluorination Protocols

Copper-mediated fluorination represents a key method for converting arylboronic acids and their esters into aryl fluorides. nih.gov This reaction is particularly valuable for the synthesis of PET imaging agents, which often require the late-stage introduction of fluorine-18 ([¹⁸F]). acs.org The protocol is effective for a broad range of substrates, including electron-rich, electron-neutral, and electron-deficient arylboronic acids. acs.org

The mechanism is believed to proceed through the generation of a copper(III)-fluoride intermediate. This high-valent copper species then undergoes transmetalation with the arylboronic acid, followed by rapid C-F reductive elimination to yield the aryl fluoride (B91410) product. nih.gov A significant challenge in radiofluorination is the competing side reaction of protodeboronation; however, optimized protocols using specific copper sources, solvents, and additives can suppress this byproduct and improve radiochemical conversions. snmjournals.org

Key parameters for a successful copper-mediated fluorination are summarized below.

| Parameter | Function | Typical Reagents/Conditions |

| Boronic Acid/Ester | Aryl Source | This compound |

| Copper Source | Catalyst | Cu(OTf)₂, Cu(ONf)₂ |

| Fluoride Source | Fluorinating Agent | K¹⁸F, KBF₄ |

| Additive | Phase Transfer Catalyst | 18-crown-6 |

| Solvent | Reaction Medium | t-BuOH, DMF |

| Temperature | Reaction Condition | 60–120 °C |

Silver(I)-Catalyzed Fluorination of Arylboronic Acids

The conversion of arylboronic acids to aryl fluorides is a significant transformation in medicinal chemistry, as the introduction of fluorine can profoundly alter the pharmacological properties of a molecule. Silver(I)-catalyzed fluorination has emerged as a practical method to achieve this transformation. This reaction typically employs a silver(I) salt as a catalyst and an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4).

A regiospecific silver-mediated fluorination of aryl- and alkenylboronic acids and their esters has been reported. nih.gov This method is advantageous as it utilizes commercially available reagents and does not necessitate the addition of external ligands. nih.gov The reaction can also be performed on a multigram scale, highlighting its practical utility. nih.gov

The proposed mechanism for silver-catalyzed fluorination is distinct from traditional cross-coupling reactions. nih.govacs.org It is suggested to proceed through the formation of a high-valent arylsilver fluoride complex. nih.govacs.org The catalytic cycle is thought to involve the transmetalation of the aryl group from the boronic acid to the silver(I) center, followed by oxidation of the resulting arylsilver species with the electrophilic fluorinating agent. nih.govacs.org Subsequent reductive elimination from a putative multinuclear high-valent silver fluoride complex yields the desired aryl fluoride and regenerates the silver(I) catalyst. nih.govacs.org Stoichiometric studies have provided indirect evidence for the involvement of multinuclear arylsilver complexes in facilitating both the oxidation and the carbon-fluorine bond-forming reductive elimination steps. nih.gov

While the general methodology for silver-catalyzed fluorination of arylboronic acids is established, specific examples detailing the fluorination of this compound are not extensively documented in the reviewed literature. However, the substrate scope of these reactions is generally broad, suggesting that this compound would be a viable substrate. The reaction conditions would likely be adapted from established protocols for other arylboronic acids.

| Parameter | Description | Reference |

| Catalyst | Silver(I) salts (e.g., AgOTf, AgNO3) | nih.gov |

| Fluorinating Agent | Electrophilic fluorine sources (e.g., Selectfluor®) | nih.govlatrobe.edu.au |

| Key Features | - Regiospecific - No exogenous ligands required - Scalable | nih.gov |

| Proposed Mechanism | Involves high-valent multinuclear arylsilver fluoride complexes | nih.govacs.org |

Radiosynthesis Applications (e.g., Radiofluorination)

The short half-life of fluorine-18 (¹⁸F, t½ ≈ 110 minutes) necessitates rapid and efficient radiolabeling methods for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net Arylboronic acids are valuable precursors for the introduction of ¹⁸F into aromatic systems. The development of ¹⁸F-labeled indole-based analogs is of particular interest for imaging various biological targets in the brain, such as sigma-2 receptors and G-protein coupled receptor 44 (GPR44). nih.govmdpi.comnih.gov

Copper-mediated radiofluorination of arylboronic acid derivatives has been a successful strategy for the synthesis of ¹⁸F-labeled compounds. nih.gov For instance, an alcohol-enhanced copper-mediated procedure has been utilized for the ¹⁸F-labeling of precursors to develop PET radiotracers for the adenosine A₂A receptor. mdpi.com This highlights the potential for applying similar methodologies to this compound for the development of novel PET tracers.

The general process of radiofluorination of an arylboronic acid involves the reaction of the precursor with [¹⁸F]fluoride in the presence of a suitable catalyst and reaction medium. The conditions are optimized to achieve high radiochemical yield (RCY) and radiochemical purity in a short synthesis time. nih.gov For example, ¹⁸F-labeled indole-based sigma-2 receptor ligands have been prepared in a one-pot, two-step automated synthesis with radiochemical yields of 10-15% and radiochemical purities greater than 99%. nih.gov

While direct radiofluorination of this compound is not explicitly detailed in the provided search results, the existing literature on radiofluorination of indole-based structures and other arylboronic acids provides a strong foundation for its feasibility. mdpi.comnih.govnih.gov The development of such a radiotracer would enable in vivo imaging studies related to the biological targets of the resulting ¹⁸F-labeled indole derivative.

| Parameter | Description | Reference |

| Isotope | Fluorine-18 (¹⁸F) | researchgate.net |

| Application | Positron Emission Tomography (PET) Imaging | researchgate.net |

| Precursor | Arylboronic acids/esters | nih.govmdpi.com |

| Common Method | Copper-mediated radiofluorination | nih.govmdpi.com |

| Key Metrics | Radiochemical Yield (RCY), Radiochemical Purity, Synthesis Time | nih.govnih.gov |

Cyanation Reactions of Boronates

The cyanation of arylboronic acids is a valuable transformation for the synthesis of aryl nitriles, which are important intermediates in the production of pharmaceuticals and agrochemicals. nih.gov Various methods have been developed for the cyanation of arylboronates, often employing transition metal catalysts.

Copper-catalyzed cyanation has been shown to be an effective method. nih.gov For instance, a copper-mediated method has been reported for the transformation of diverse arylboron compounds to aryl nitriles. nih.gov This method is operationally simple and compatible with a wide range of substituted aryl and heteroaryl substrates. nih.gov The use of a copper cyanide catalyst and an iodine oxidant allows for the regioselective cyanation of heterocycles. nih.gov

Recent advancements have focused on the use of less toxic and more readily available cyanide sources. rsc.org For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a cyanide source in the direct cyanation of C-H bonds in arenes. scielo.br The protocol for copper-catalyzed cyanation is often tolerant of various functional groups, including halogens and boronic acid derivatives, which allows for further functionalization. scielo.br

While specific studies on the cyanation of this compound are not prevalent in the search results, the general applicability of copper-catalyzed cyanation to a broad range of arylboronic acids suggests its potential as a viable synthetic route. nih.govrsc.org The reaction conditions would likely involve a copper(I) or copper(II) salt, a cyanide source, and a suitable solvent and temperature.

| Catalyst | Cyanide Source | Key Features | Reference |

| Copper(I) or Copper(II) salts | KCN, NaCN, NCTS | - Broad substrate scope- Good functional group tolerance- Operationally simple | nih.govscielo.br |

| Palladium complexes | Various cyanide sources | - Effective for aryl halides and boronates | nih.gov |

Diversification through Functional Group Interconversions

Introduction of Perfluoroalkyl Groups (e.g., α-Trifluoromethylation)

The introduction of a trifluoromethyl (CF₃) group into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.org Consequently, the trifluoromethylation of arylboronic acids, including indole derivatives, is a highly sought-after transformation in drug discovery.

Copper-mediated or -catalyzed trifluoromethylation has emerged as an efficient and cost-effective method. beilstein-journals.org A variety of trifluoromethylating reagents can be employed, including electrophilic, nucleophilic, and radical sources. beilstein-journals.org For example, a mild and practical protocol for the copper-mediated trifluoromethylation of aryl and heteroaryl boronic acids using NaSO₂CF₃ (Langlois' reagent) and tert-butyl hydroperoxide (TBHP) has been described. acs.org This reaction proceeds at room temperature under ambient conditions. acs.org

The substrate scope for copper-catalyzed trifluoromethylation of arylboronic acids is generally broad, tolerating both electron-donating and electron-withdrawing groups. beilstein-journals.org Heteroarylboronic acids, including those derived from indoles, have been successfully trifluoromethylated. nih.gov For instance, the copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates has been shown to be effective for a variety of heteroaryl substrates, including an indole derivative. nih.gov

Direct C-H trifluoromethylation of indoles is also a known transformation, often proceeding via a radical mechanism. bohrium.com While the direct trifluoromethylation of this compound at the boron-bearing carbon is a deborylative trifluoromethylation, the indole ring itself presents other potential sites for trifluoromethylation.

| Catalyst | CF₃ Source | Key Features | Reference |

| Copper salts (e.g., CuI, CuCl) | NaSO₂CF₃ (Langlois' reagent), Togni's reagent, TMSCF₃ | - Mild reaction conditions- Broad substrate scope- Good functional group tolerance | beilstein-journals.orgacs.orgnih.gov |

| Photoredox/Copper dual catalysis | CF₃SO₂Na | - Utilizes visible light | beilstein-journals.org |

Intramolecular Cyclizations Leading to Fused Indole Systems

Fused indole systems are prevalent scaffolds in a multitude of natural products and biologically active compounds. The synthesis of these complex structures can often be achieved through intramolecular cyclization reactions of appropriately functionalized indole precursors. While specific examples starting from this compound are not explicitly detailed, the principles of intramolecular cyclization can be applied to derivatives of this compound.

Palladium-catalyzed domino reactions have been extensively used to construct 3,n-fused tricyclic indole skeletons. nih.gov For example, the intramolecular annulation of internal alkyne-tethered ortho-iodoanilines is a powerful strategy. nih.gov Similarly, an appropriately substituted derivative of this compound could be envisioned to undergo such cyclizations. The boronic acid moiety itself can be a versatile handle for introducing the necessary functionality for cyclization via cross-coupling reactions.

Radical cyclizations also provide a powerful means to access fused heterocyclic systems. Visible-light-promoted intramolecular reductive cyclization has been developed for the synthesis of functionalized indolines without the need for a transition metal or an external photocatalyst. researchgate.net This approach highlights the potential for developing green and efficient methods for the synthesis of fused indoles.

Furthermore, the synthesis of indoles fused to medium-sized nitrogen-containing rings has been achieved through intramolecular difunctionalization, sometimes utilizing silver catalysis. researchgate.net These examples demonstrate the broad range of synthetic strategies available for the construction of fused indole systems from functionalized indole precursors. The strategic functionalization of this compound would be the key first step in applying these intramolecular cyclization strategies.

| Reaction Type | Catalyst/Promoter | Fused Ring System | Reference |

| Palladium-catalyzed domino reactions | Palladium complexes | 3,n-fused tricyclic indoles | nih.gov |

| Intramolecular radical cyclization | Visible light | Functionalized indolines | researchgate.net |

| Intramolecular difunctionalization | Silver salts | Indoles fused to N-containing rings | researchgate.net |

Strategic Applications of 6 Fluoro 1h Indol 5 Yl Boronic Acid in Complex Molecule Synthesis

Role as a Key Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Indolylboronic acids, in general, are valuable substrates in certain MCRs, such as the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org The PBM reaction is a versatile method for the synthesis of α-amino acids and their derivatives, involving the reaction of an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.org

While specific examples utilizing (6-fluoro-1H-indol-5-yl)boronic acid in MCRs are not extensively documented in the literature, the known reactivity of analogous indole (B1671886) boronic acids provides a strong indication of its potential. In a variation of the Petasis reaction, N-substituted indoles can act as the amine component, reacting with an aldehyde (like glyoxylic acid) and an aryl or vinylboronic acid to generate α-(N-substituted indole)carboxylic acids. wikipedia.orgmdpi.com

Another significant class of MCRs where boronic acids can be incorporated is the Ugi reaction. researchgate.netrsc.org The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org Boronic acid functionalities can be incorporated into any of these components to generate products with a boronic acid moiety, which are valuable for further functionalization or as bioactive molecules themselves. nih.gov For instance, a formyl-phenylboronic acid can serve as the aldehyde component in a Ugi tetrazole variation, yielding a product that combines the privileged tetrazole ring with the boronic acid group. nih.gov

The table below illustrates representative examples of MCRs involving boronic acids, highlighting the types of transformations where this compound could plausibly be employed.

| MCR Type | Reactants | Product Type | Potential Application of this compound |

| Petasis borono-Mannich | Amine, Carbonyl, Organoboronic Acid | Substituted Amines, α-Amino Acids | As the organoboronic acid component for the synthesis of novel α-amino acids with a fluoroindole moiety. |

| Ugi Tetrazole Variation | Aldehyde, Amine, Isocyanide, Hydrazoic Acid | Tetrazole Derivatives | A derivative of this compound could be used as one of the four components. |

| Ugi-3CR with Spiroindoline | Spiroindoline (cyclic imine), Carboxylic Acid, Isocyanide | Spiro Indole Adducts | A derivative of this compound could be incorporated into the reactants. |

Synthesis of Densely Functionalized Indole Derivatives

The synthesis of substituted indoles is of great interest due to their prevalence in pharmaceuticals and natural products. nih.gov Indolylboronic acids are key intermediates for the functionalization of the indole nucleus, most notably through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a powerful tool for creating biaryl and other coupled structures under mild conditions. rsc.orgresearchgate.net

This compound is an ideal substrate for Suzuki-Miyaura couplings, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position of the 6-fluoroindole (B127801) core. The fluorine atom at the 6-position can influence the electronic properties of the indole ring, potentially impacting the biological activity of the resulting derivatives. The general applicability of the Suzuki-Miyaura reaction with nitrogen-rich heterocycles, including indoles, has been well-established, even with unprotected N-H groups. nih.gov

The following table presents examples of Suzuki-Miyaura cross-coupling reactions with analogous heteroarylboronic acids, demonstrating the broad scope and functional group tolerance of this methodology for synthesizing densely functionalized indole derivatives.

| Heteroaryl Boronic Acid/Ester | Coupling Partner (Aryl Halide) | Catalyst System | Product | Yield (%) |

| Indole-5-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-methylphenyl)-1H-indole | 95 |

| 1H-Indole-4-boronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂, K₂CO₃ | 4-(4-nitrophenyl)-1H-indole | 88 |

| (1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acid | 5-Amino-3-chloro-4H-1,2,6-thiadiazin-4-one derivatives | Pd(OAc)₂, SPhos, K₃PO₄ | Disubstituted 1,2,6-thiadiazinones | 36-83 |

| 6-Fluoro-3-pyridylboronic acid | 4-Chloro-7-azaindole | Pd(OAc)₂, XPhos, K₃PO₄ | 4-(6-Fluoro-3-pyridyl)-7-azaindole | 91 |

Data in the table is representative of typical Suzuki-Miyaura couplings involving indole and related heterocyclic boronic acids.

Design and Synthesis of Chemically Active Probes (e.g., Fluorescent Indolylboronic Acids)

Boronic acids have gained significant attention in the design of fluorescent sensors due to their ability to reversibly bind with diols, such as those found in saccharides, and with anions like fluoride (B91410). nih.gov This interaction can lead to changes in the electronic properties of an appended fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. nih.gov The mechanism often involves a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral) upon binding, which can modulate processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). acs.orgresearchgate.net

Indole and its derivatives are intrinsically fluorescent, and their photophysical properties can be tuned by substitution. mdpi.comrsc.org The introduction of a fluorine atom, as in this compound, can further modulate these properties. The combination of the fluorescent indole core with the recognition capabilities of the boronic acid moiety makes this compound a promising scaffold for the development of fluorescent probes.

Specifically, this compound could be a precursor for fluorescent sensors for fluoride ions. The interaction of the boronic acid with fluoride is strong and can lead to the formation of a stable fluoroboronate complex, which would alter the electronic nature of the substituent on the indole ring and thereby its fluorescence. nih.govresearchgate.net While direct examples using this specific isomer are scarce, the principle is well-established for other arylboronic acids. acs.org

The table below summarizes the principles of boronic acid-based fluorescent probes.

| Analyte | Sensing Mechanism | Role of this compound |

| Diols (e.g., Saccharides) | Reversible formation of a cyclic boronate ester, modulating the electronic properties of the fluorophore. | The indole moiety acts as the fluorophore, and the boronic acid acts as the diol receptor. |

| Fluoride Ions | Formation of a stable anionic trifluoroboronate complex, which changes the electron-donating/withdrawing character of the substituent. | The indole core serves as the fluorescent reporter, with the boronic acid acting as the fluoride recognition site. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid to a phenol, leading to a change in fluorescence. | The boronic acid group can be cleaved by ROS, unmasking a fluorescent indole derivative. |

Contributions to Material Science

The unique electronic and photophysical properties of fluorinated indole derivatives make them attractive candidates for applications in material science, particularly in the field of organic electronics. rsc.orgossila.com The incorporation of fluorine atoms into organic conjugated molecules can significantly impact their properties, such as lowering the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org

Indole-based materials have been explored for their use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The indole moiety can serve as a building block for blue-light-emitting materials due to its inherent fluorescence. ossila.com The introduction of a fluorine atom can fine-tune the emission color and improve the performance of OLED devices. Polymers derived from 5-fluoroindole, for instance, have been shown to exhibit blue light emission, suggesting their potential in OLED applications. ossila.com

While the direct application of this compound in materials science is not widely reported, it can be envisioned as a key monomer or precursor for the synthesis of advanced materials. Through reactions like the Suzuki-Miyaura coupling, it can be incorporated into larger conjugated systems, such as polymers or dendrimers, for use in organic electronics.

The table below outlines potential material science applications for derivatives of this compound.

| Material Class | Potential Application | Role of this compound Derivative |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | As a building block for blue fluorescent emitters, with the fluorine atom tuning the electronic properties and emission color. |

| Organic Field-Effect Transistors (OFETs) | Semiconductor Layer | Incorporation into conjugated polymers to modulate charge transport properties. |

| Conducting Polymers | Conductive Coatings, Sensors | As a monomer for electropolymerization to form fluorinated polyindoles with specific redox and optical properties. |

Analytical and Spectroscopic Characterization Methodologies for 6 Fluoro 1h Indol 5 Yl Boronic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (6-fluoro-1H-indol-5-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Techniques

A multi-nuclear NMR approach is essential for the unambiguous characterization of fluorinated indolylboronic acids.

¹H NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms. For indolylboronic acids, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the indole (B1671886) ring and the protons of the boronic acid group. For the related compound, 5-indolylboronic acid, the following proton chemical shifts have been reported in DMSO-d₆: a singlet at 11.1 ppm (1H), a singlet at 8.30 ppm (1H), a doublet at 7.81 ppm (1H, J = 8.1 Hz), a doublet at 7.47 ppm (1H, J = 8.1 Hz), and a singlet at 7.34 ppm (1H). chemicalbook.com The presence of the fluorine atom in this compound would be expected to introduce additional coupling to the adjacent proton signals.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing information about its hybridization and chemical environment. For 5-indolylboronic acid in DMSO-d₆, the reported ¹³C chemical shifts are 138.0, 128.0, 127.5, 127.4, 127.3, 125.4, 111.0, and 102.0 ppm. chemicalbook.com In the case of this compound, the carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), and other nearby carbons would also show smaller couplings, aiding in signal assignment.

¹¹B NMR (Boron-11 NMR): As boron is a key element in these compounds, ¹¹B NMR is a powerful tool for directly probing the environment of the boron atom. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the nature of the substituents on the boron atom. Tricoordinate boronic acids typically show a broad signal in the range of 27-33 ppm, while tetracoordinate boronate species appear at higher field (3-10 ppm). nih.gov This technique is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate ester or boroxine (B1236090) anhydride.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable technique. huji.ac.il It is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing compounds and observing subtle changes in the electronic environment. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom in this compound, along with its coupling to neighboring protons (JHF), provides crucial information for structural confirmation.

| NMR Data for a Related Compound: 5-Indolylboronic Acid | |

| Nucleus | Chemical Shift (ppm) in DMSO-d₆ |

| ¹H | 11.1 (s, 1H), 8.30 (s, 1H), 7.81 (d, 1H, J = 8.1 Hz), 7.47 (d, 1H, J = 8.1 Hz), 7.34 (s, 1H) chemicalbook.com |

| ¹³C | 138.0, 128.0, 127.5, 127.4, 127.3, 125.4, 111.0, 102.0 chemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, typically to four or five decimal places. This allows for the calculation of the elemental composition and confirmation of the molecular formula. For a derivative, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the calculated exact mass for the protonated molecule [M+H]⁺ was 294.1043, with the found mass being 294.1046, confirming the molecular formula C₁₇H₁₂FN₃O. researchgate.net This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgnih.govsciex.comscirp.org It is widely used to assess the purity of this compound and its derivatives, as well as to monitor the progress of chemical reactions. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component. This allows for the identification of the desired product, starting materials, intermediates, and any impurities. The development of sensitive LC-MS/MS methods allows for the quantification of boronic acids at very low levels. scirp.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1310-1350 cm⁻¹), and C-B stretching. sigmaaldrich.com Additionally, the N-H stretching of the indole ring (around 3400 cm⁻¹) and C-F stretching vibrations would be present. For a related indole compound, characteristic peaks were observed for N-H stretching (3406 cm⁻¹), aromatic C-H stretching (3022-3049 cm⁻¹), and aromatic C=C stretching (1508-1577 cm⁻¹). researchgate.net

| Typical IR Absorption Frequencies for Functional Groups in Indolylboronic Acids | |

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3200-3600 (broad) |

| N-H Stretch (Indole) | ~3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1500-1600 |

| B-O Stretch | 1310-1350 |

| C-F Stretch | 1000-1400 |

Computational and Theoretical Investigations of 6 Fluoro 1h Indol 5 Yl Boronic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (6-fluoro-1H-indol-5-yl)boronic acid. DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), are frequently used to optimize the molecular geometry and compute various electronic properties. nih.govnih.gov

These calculations provide valuable data on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For indolylboronic acids, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO is often associated with the vacant p-orbital of the boron atom and the aromatic system.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine atom and the oxygen atoms of the boronic acid group, and positive potential near the acidic hydrogen atoms of the hydroxyl groups. These calculations help predict how the molecule will interact with other reagents. researchgate.net

Table 1: Representative DFT-Calculated Properties for Indolylboronic Acid Systems

| Calculated Parameter | Typical Value / Description | Predicted Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates the electron-donating ability of the indole ring. |

| LUMO Energy | -1.0 to -2.0 eV | Reflects the electrophilicity of the boron center. |

| HOMO-LUMO Gap | ~4.5 eV | Suggests moderate kinetic stability and reactivity. |

| Mulliken Atomic Charge on Boron | Positive | Confirms the Lewis acidic character of the boron atom. |

| Dipole Moment | 2.0 - 4.0 Debye | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Mechanistic Studies of Catalytic Reactions Involving Indolylboronic Acids

Indolylboronic acids are predominantly used as reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov Mechanistic studies of these reactions, combining experimental kinetics with computational modeling, have provided a detailed understanding of the catalytic cycle. nih.govresearchgate.net

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex. nih.gov

Transmetalation : The boronic acid, activated by a base, transfers its organic group (the indolyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step. The base (e.g., K₃PO₄) converts the boronic acid into a more nucleophilic boronate species [R-B(OH)₃]⁻, facilitating the transfer. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Computational studies can model the energy profiles of these steps, identifying transition states and intermediates. researchgate.net For reactions involving nitrogen-rich heterocycles like indoles, studies have shown that the heterocycle itself can sometimes act as an inhibitor by coordinating to the palladium catalyst, potentially forming stable Pd(II) intermediates that act as palladium reservoirs. nih.gov The specific electronic properties of this compound, influenced by the fluoro group, would affect the kinetics of the transmetalation step.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational flexibility comes from the rotation around the C5-B bond, which connects the boronic acid group to the indole ring.

Computational studies, particularly DFT, can be used to determine the relative stabilities of different conformers. beilstein-journals.org Key conformers would include those where the B(OH)₂ group is planar or perpendicular to the indole ring. The planar conformations are often more stable due to favorable π-conjugation between the aromatic ring and the vacant p-orbital of the boron atom. beilstein-journals.org These planar arrangements can be further described as syn or anti depending on the orientation of the O-H bonds relative to the indole ring.

Molecular dynamics (MD) simulations can supplement these static calculations by modeling the dynamic behavior of the molecule over time in a simulated solvent environment. MD simulations would provide insights into the flexibility of the C-B bond, the lifetime of intramolecular hydrogen bonds, and the molecule's interactions with solvent molecules, offering a more complete picture of its behavior in solution. researchgate.net

Exploration of Fluorine's Electronic Effects on Reactivity and Selectivity

The fluorine atom at the 6-position of the indole ring profoundly influences the electronic properties and, consequently, the reactivity and selectivity of this compound. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.

This inductive effect has several key consequences:

Increased Acidity : The introduction of a fluorine substituent increases the Lewis acidity of the boronic acid. nih.gov By withdrawing electron density from the aromatic ring, the fluorine atom makes the boron center more electron-deficient and thus a stronger Lewis acid. This enhanced acidity can be crucial for interactions with biological targets or for catalytic activity. nih.gov The pKa value of a fluorinated arylboronic acid is typically lower than its non-fluorinated counterpart. nih.gov

Reactivity in Cross-Coupling : The increased Lewis acidity can affect the rate of the transmetalation step in Suzuki-Miyaura reactions. A more electrophilic boron center may interact more readily with the palladium complex, potentially accelerating the reaction.

In addition to inductive effects, fluorine can participate in noncovalent interactions, such as hydrogen bonding (as discussed in the conformational analysis) and dipole-dipole interactions. researchgate.netnih.gov These interactions can play a subtle but important role in controlling the selectivity of reactions by influencing the orientation of the molecule in transition states. For instance, theoretical calculations on related systems have shown that dipole-dipole interactions involving C-F bonds can influence diastereoselectivity. researchgate.net

Future Prospects and Emerging Research Directions in 6 Fluoro 1h Indol 5 Yl Boronic Acid Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a driving force in modern synthetic chemistry. numberanalytics.com Future research is geared towards developing synthetic routes to (6-fluoro-1H-indol-5-yl)boronic acid and its derivatives that are not only efficient but also environmentally benign.

A key area of development is the advancement of C-H borylation reactions. nih.gov Traditional methods often require pre-functionalized starting materials, such as halo-indoles, leading to multi-step processes and the generation of stoichiometric waste. Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, allows for the direct conversion of a C-H bond on the indole (B1671886) ring to a C-B bond, significantly improving atom economy. nih.gov Emerging research focuses on transition-metal-free borylations, which offer a cheaper and simpler route under mild conditions, further enhancing sustainability. nih.gov Another promising avenue is photocatalysis, which can enable C-H activation under mild, redox-neutral conditions, avoiding harsh reagents and high temperatures. acs.org

These advanced methods stand in contrast to classical synthetic pathways, as highlighted in the comparative table below.

| Feature | Traditional Synthesis (e.g., from Bromo-indole) | Emerging Sustainable Routes (e.g., Direct C-H Borylation) |

| Starting Material | Pre-functionalized (e.g., 6-fluoro-5-bromo-1H-indole) | Unfunctionalized 6-fluoro-1H-indole |

| Key Transformation | Lithiation followed by borylation or Miyaura borylation | Direct catalytic C-H activation and borylation |

| Atom Economy | Lower, due to byproducts (e.g., metal salts) | Higher, often with H₂ as the only byproduct |

| Number of Steps | Often requires multiple steps for precursor synthesis | Potentially a single step from the parent indole |

| Catalyst | Often stoichiometric reagents or palladium catalysts | Catalytic amounts of Iridium, Rhodium, or metal-free systems |

Future efforts will likely focus on optimizing these catalytic systems to proceed with minimal catalyst loading, in greener solvents, and with even broader substrate scopes, making the synthesis of compounds like this compound more efficient and sustainable.

Discovery of Novel Catalysts for Enhanced Regio- and Stereoselectivity

The indole nucleus possesses multiple reactive sites, making regioselectivity a significant challenge in its functionalization. For this compound, subsequent reactions could occur at various positions (e.g., C2, C3, C4, C7, or the N1 position). The discovery of novel catalysts that can precisely control the position of subsequent chemical transformations is a critical research frontier.

Recent advances have demonstrated the power of specialized catalysts in directing reactions on the indole core. For instance, while some palladium catalysts are standard for Suzuki-Miyaura cross-coupling at the 5-position where the boronic acid resides, other catalytic systems are being developed for functionalizing other positions. Cobalt(II) catalysts have been successfully employed for the highly regioselective C2-arylation of indoles with boronic acids. acs.org Similarly, iridium-catalyzed borylations can be directed to the C3 position. nih.gov Platinum-based catalysts have also shown high selectivity for borylation at the C2 position. nih.gov

Furthermore, the development of catalysts for stereoselective reactions is paramount, especially when introducing chiral centers. While the parent this compound is achiral, its subsequent elaboration often involves the formation of stereocenters. Research into enhancing the nucleophilicity of boron compounds by forming allylboronate "ate" complexes has opened pathways for stereospecific reactions with a range of electrophiles, enabling the creation of quaternary stereogenic centers with high control. acs.org

| Catalyst System | Target Position/Transformation | Advantage |

| Palladium Complexes | C5 (Cross-Coupling) | Well-established for Suzuki-Miyaura reactions. acs.org |

| Cobalt(II) Complexes | C2 (Arylation) | High regioselectivity for C-H functionalization at C2. acs.org |

| Iridium-based Catalysts | C3 (Borylation) | Directs functionalization to the C3 position. nih.gov |

| Platinum Complexes | C2 (Borylation) | Offers selective borylation at the C2 position. nih.gov |

| Chiral Catalysts | Stereoselective Additions | Enables enantioselective synthesis of complex homoallylic alcohols and amines. acs.org |

The future in this area lies in designing ligand-catalyst systems that can be "tuned" to select for a specific position on the indole ring or to control the stereochemical outcome of a reaction with high fidelity.

Expansion of Reactivity Profiles for New Chemical Transformations

While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of aryl boronic acids, its utility extends far beyond C-C bond formation. researchgate.net A significant research direction is the expansion of the reactivity profile of this compound to forge new types of chemical bonds and access novel molecular architectures.

Emerging transformations for indole boronic acids include:

Petasis-Borono-Mannich (PBM) Reaction: A multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (like glyoxylic acid) to form α-amino acids. This allows for the direct introduction of amino acid fragments onto the indole scaffold. nih.gov

Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols. This provides a direct route to N-indolyl or O-indolyl compounds.

Conversion to Sulfonamides and Sulfones: Indolylboronic acids can be converted into sulfinates, which are versatile intermediates for synthesizing sulfonamides, sulfones, and sulfonate esters—functional groups of high importance in medicinal chemistry. nih.gov

Electrophilic Functionalization: By forming a more nucleophilic "ate" complex, the organic group from the boronic acid can react with a wider range of electrophiles, enabling reactions like fluorination and trifluoromethylation. acs.org

These novel reactions significantly broaden the synthetic potential of this compound, allowing it to serve as a precursor to a much wider array of functionalized indole derivatives.

| Reaction Type | Reagents | Bond Formed | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd catalyst | C-C | Biaryl or Aryl-Vinyl |

| Petasis-Borono-Mannich | Amine, Carbonyl Compound | C-C, C-N | α-Amino Acid |

| Chan-Lam Coupling | Amine/Alcohol, Cu catalyst | C-N / C-O | Aryl Amine / Aryl Ether |

| Sulfonylation | DABSO, Pd catalyst | C-S | Sulfinate / Sulfonamide / Sulfone |

| Electrophilic Fluorination | Aryllithium, Selectfluor | C-F | Aryl Fluoride (B91410) |

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to screen for biological activity. nih.gov this compound is an ideal building block for DOS and the generation of chemical libraries due to the privileged nature of the indole scaffold and the versatile reactivity of the boronic acid functional group. researchgate.netmedchemexpress.com

The Suzuki reaction is the second most used reaction (after amide couplings) for creating compound libraries, with boronic acids being a frequently used building block. researchgate.net Starting from this compound, chemists can rapidly generate large libraries of compounds by coupling it with a diverse set of aryl or heteroaryl halides. Furthermore, by employing the expanded reactivity profiles discussed previously (e.g., PBM, Chan-Lam reactions), the resulting molecular diversity can be further amplified.

A strategy for library generation could involve a multi-directional approach:

Core Derivatization: Couple this compound with hundreds of different halides to diversify the C5 position.

Scaffold Elaboration: Use regioselective catalysis to functionalize other positions (e.g., C2, C3, N1) on the resulting biaryl indole products.

Functional Group Interconversion: Convert the boronic acid moiety itself into other functional groups (amines, ethers, sulfones) to access different chemical space.

This approach allows for the systematic exploration of the chemical space around the 6-fluoro-indole core, significantly increasing the probability of identifying novel bioactive compounds. nih.govrsc.org The development of automated, high-throughput synthesis platforms will further accelerate the use of building blocks like this compound in generating the next generation of chemical libraries. researchgate.net

Q & A

Q. How should researchers resolve discrepancies in reported binding constants for similar boronic acids?

- Methodological Answer :

- Standardize conditions : Ensure consistent pH (7.4–8.5), ionic strength (150 mM NaCl), and temperature (25°C).

- Control for hydration : Use Karl Fischer titration to confirm solvent water content, as hydration affects boronic acid reactivity.

- Cross-validate methods : Compare fluorescence titrations with isothermal titration calorimetry (ITC) to distinguish thermodynamic vs. kinetic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.